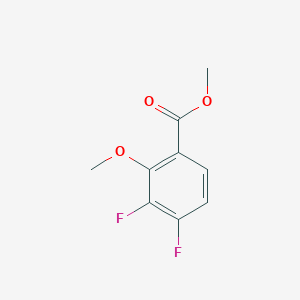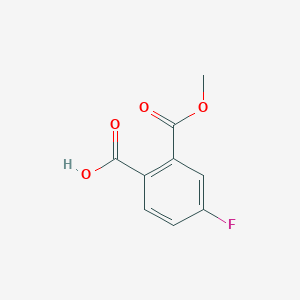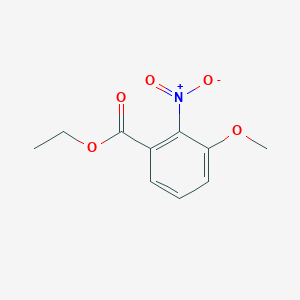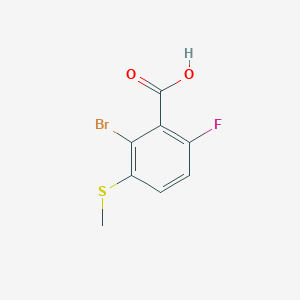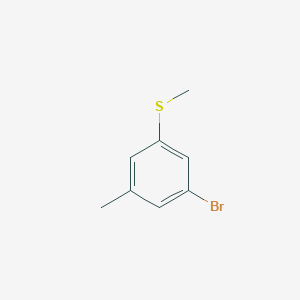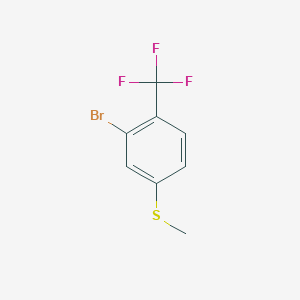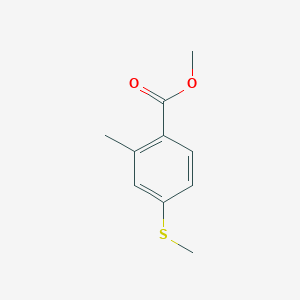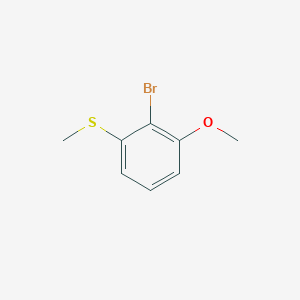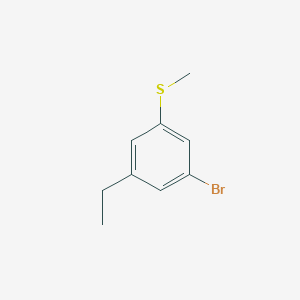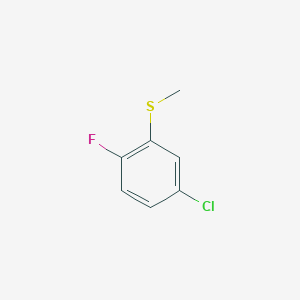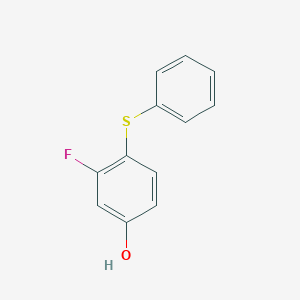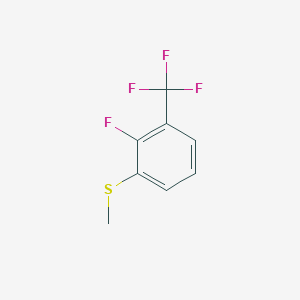
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has a wide range of applications in the scientific field. It is used in a variety of lab experiments, as well as in research studies. This compound has been found to have unique properties that make it suitable for a variety of uses. In
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves the introduction of a fluoro group, a methylsulfanyl group, and a trifluoromethyl group onto a benzene ring.
Starting Materials
Benzene, Fluorine gas, Methyl mercaptan, Trifluoromethyl iodide, Sodium hydride, Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene., Step 2: Reduction of nitrobenzene using sodium hydride and DMF to form aniline., Step 3: Fluorination of aniline using fluorine gas and a catalyst such as iron or cobalt to form 2-fluoroaniline., Step 4: Methylation of 2-fluoroaniline using methyl mercaptan and a catalyst such as copper(I) iodide to form 2-fluoro-1-(methylsulfanyl)benzene., Step 5: Trifluoromethylation of 2-fluoro-1-(methylsulfanyl)benzene using trifluoromethyl iodide and a base such as potassium carbonate to form 2-fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene., Step 6: Purification of the final product using a solvent such as chloroform.
科学的研究の応用
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used in a variety of studies to study the effects of different compounds on biological systems. For example, it has been used in studies of the effects of different compounds on the human brain, as well as in studies of the effects of different compounds on the environment. Additionally, it has been used in studies of the effects of different compounds on the immune system and in studies of the effects of different compounds on cancer cells.
作用機序
The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other molecules, such as proteins, and to affect the expression of certain genes.
生化学的および生理学的効果
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as to have an effect on the nervous system. Additionally, it has been found to have an effect on the cardiovascular system, as well as to have an effect on the endocrine system.
実験室実験の利点と制限
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has been found to be safe for use in lab experiments. However, it is important to note that it can be difficult to work with, as it is highly volatile and can be difficult to handle. Additionally, it is important to be aware of the potential risks associated with its use, as it can be toxic in high concentrations.
将来の方向性
There are a number of potential future directions for the use of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. One potential direction is the use of this compound in drug development, as it has been found to have a number of potential therapeutic effects. Additionally, it could be used in studies to better understand the effects of different compounds on biological systems. Additionally, it could be used in studies to better understand the effects of different compounds on the environment. Finally, it could be used in studies to better understand the effects of different compounds on the immune system and in cancer research.
特性
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRSXWVRXCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

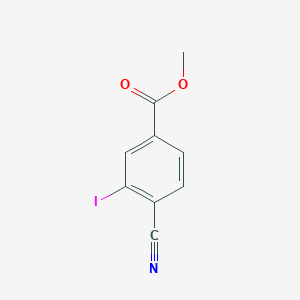
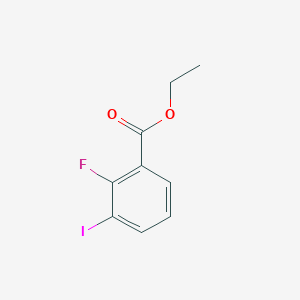
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)
